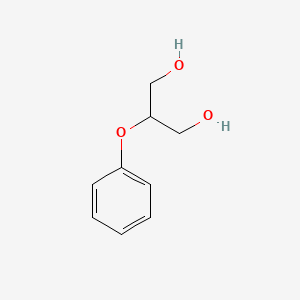

1,3-Propanediol, 2-phenoxy-

Description

BenchChem offers high-quality 1,3-Propanediol, 2-phenoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanediol, 2-phenoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5800-08-8 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-phenoxypropane-1,3-diol |

InChI |

InChI=1S/C9H12O3/c10-6-9(7-11)12-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |

InChI Key |

IEAGXQUAKGSSHK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(CO)CO |

Canonical SMILES |

C1=CC=C(C=C1)OC(CO)CO |

Origin of Product |

United States |

Significance and Research Context in Organic Chemistry and Material Science

1,3-Propanediol (B51772), 2-phenoxy- holds a notable position in both organic chemistry and material science due to its versatile molecular structure. ontosight.ai In the realm of organic synthesis, it serves as a valuable intermediate, facilitating the introduction of specific functional groups into target molecules. ontosight.ai Its bifunctional nature, possessing both hydroxyl and phenoxy groups, allows for a range of chemical transformations.

In material science, this compound is a key building block in the synthesis of various polymers, including polyesters and polyurethanes. ontosight.ai The incorporation of 1,3-Propanediol, 2-phenoxy- into polymer chains can significantly influence the final material's mechanical and thermal properties. ontosight.ai Its structural attributes contribute to the flexibility and strength of the resulting polymers.

Structural Framework and Functional Group Analysis for Research Elucidation

Chemo-selective Synthesis Routes

Chemo-selective synthesis focuses on the preferential reaction of one functional group over others within a molecule, a critical aspect in the synthesis of polyfunctional compounds like 1,3-Propanediol, 2-phenoxy-.

Phenol-Propylene Oxide Condensation Approaches

A primary route to 1,3-Propanediol, 2-phenoxy- involves the condensation reaction between phenol (B47542) and a propylene (B89431) oxide equivalent, such as glycidol (B123203) or glycerol (B35011) carbonate. The reaction of phenol with glycidol, often catalyzed by a base, leads to the formation of 3-phenoxy-1,2-propanediol (B1222102). This method is valued for its directness in forming the ether linkage and the diol functionality. researchgate.net

A greener alternative involves the use of glycerol carbonate as the propylene oxide source. In a solvent-free reaction, phenol and glycerol carbonate, in the presence of a catalyst like potassium carbonate (K2CO3), can yield 3-phenoxy-1,2-propanediol. This approach is noted for its atom economy and the use of a renewable feedstock derivative. livescience.io At elevated temperatures, this reaction can produce a mixture of mono- and di-substituted products. For instance, reacting phenol with a slight excess of glycerol carbonate at 170°C with K2CO3 as a catalyst resulted in a 54% selectivity for 3-phenoxy-1,2-propanediol. livescience.io Another study using cesium carbonate (Cs2CO3) as a catalyst at 140°C for 5 hours achieved up to a 60% yield of 3-phenoxy-1,2-propanediol. acs.org

| Catalyst | Propylene Oxide Source | Temperature | Yield/Selectivity of 1,3-Propanediol, 2-phenoxy- | Reference |

| K2CO3 | Glycerol Carbonate | 170°C | 54% selectivity | livescience.io |

| Cs2CO3 | Glycerol Carbonate | 140°C | ~60% yield | acs.org |

| Triethylamine | Glycidol | Not Specified | High yield | researchgate.net |

Reductive Pathways from Substituted Precursors

Reductive methods offer alternative synthetic routes starting from precursors with higher oxidation states, such as esters, carbonyls, and nitro compounds.

The reduction of ester or carbonyl derivatives of phenoxy-substituted C3 compounds is a viable pathway to 1,3-Propanediol, 2-phenoxy-. For example, 2-hydroxy-3-phenoxypropanoic acid can be synthesized and subsequently reduced to the target diol. While specific literature detailing the direct reduction of a 2-hydroxy-3-phenoxypropanoate ester to 1,3-Propanediol, 2-phenoxy- is not abundant, the general principle of reducing an ester to a diol is well-established in organic synthesis, often employing powerful reducing agents like lithium aluminum hydride (LiAlH4). A study describes the reduction of a related hydroxyester using LiAlH4 in THF to produce 2-phenoxy-1,3-propanediol. d-nb.info

Similarly, the reduction of a ketone precursor, such as 1-phenoxy-3-hydroxyacetone, would yield 1,3-Propanediol, 2-phenoxy-. The electrochemical reduction of hydroxyacetone (B41140) on a copper electrode has been shown to produce 1,2-propanediol, suggesting that a similar reduction of 1-phenoxy-3-hydroxyacetone could yield the desired product. nih.gov

The hydrogenation of nitro-substituted analogues presents another reductive strategy. A potential precursor for 1,3-Propanediol, 2-phenoxy- could be 2-nitro-3-phenoxy-1-propanol. The catalytic hydrogenation of such a nitro alcohol would reduce the nitro group to an amine, which could then be further converted to a hydroxyl group, or in some cases, directly hydrogenolyzed. A patented process describes the hydrogenation of 2-nitro-2-phenyl-1,3-propanediol to 2-phenyl-1,3-propanediol (B123019) using palladium on calcium carbonate, achieving an 80% yield. google.com This suggests a similar approach could be applicable to a phenoxy-substituted analogue.

Multi-Step Organic Synthesis Strategies

Multi-step synthesis provides a versatile platform for constructing complex molecules like 1,3-Propanediol, 2-phenoxy- from simpler, readily available starting materials. One documented multi-step synthesis starts from (±)-3-chloro-1,2-propanediol. This is first oxidized to 3-chloro-2-hydroxypropanoic acid. The subsequent reaction with phenol in the presence of sodium hydroxide (B78521) yields 2-hydroxy-3-phenoxypropanoic acid. acs.orgunimi.it This intermediate can then be protected and further modified or reduced to the final product.

Another multi-step approach involves the reaction of commercial 3-phenoxy-1,2-propanediol with dimethyl carbonate to form 4-(phenoxy)methyl-1,3-dioxolane-2-one. This intermediate can then be used to synthesize other derivatives, showcasing a modular multi-step strategy. acs.org

Biocatalytic and Biotechnological Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral molecules like 1,3-Propanediol, 2-phenoxy-. The primary biocatalytic route involves the enantioselective hydrolysis of phenyl glycidyl (B131873) ether.

Epoxide hydrolases from various microorganisms are employed for this transformation. For instance, Bacillus sp. Z018 has been shown to catalyze the stereospecific hydrolysis of (R)-phenyl glycidyl ether to produce (R)-3-phenoxy-1,2-propanediol with a high enantiomeric excess of 96.3% and a biotransformation yield of 45.8%. nih.gov The optimal conditions for this fermentation were found to be a temperature of 35°C and a pH of 7.5. nih.gov

Similarly, the yeast Candida viswanathii has been utilized for the hydrolysis of phenyl glycidyl ether. Optimization of the reaction conditions, including pH, temperature, and co-solvents, can lead to high conversion rates. niscpr.res.in The use of whole-cell biocatalysts from C. viswanathii has been reported to achieve over 90% conversion of phenyl glycidyl ether to 3-phenoxy-1,2-propanediol.

| Microorganism | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Bacillus sp. Z018 | (R)-phenyl glycidyl ether | (R)-3-phenoxy-1,2-propanediol | 45.8% | 96.3% | nih.gov |

| Candida viswanathii | Phenyl glycidyl ether | 3-phenoxy-1,2-propanediol | >90% conversion | Not Specified | niscpr.res.in |

This biocatalytic approach is particularly valuable for producing enantiomerically pure forms of 1,3-Propanediol, 2-phenoxy-, which are crucial for the synthesis of certain pharmaceuticals.

Enzymatic Transformations and Stereoselective Synthesis

Enzymatic catalysis offers a powerful tool for the stereoselective synthesis of chiral diols, which are valuable building blocks in the pharmaceutical and fine chemical industries. rsc.org The use of enzymes, such as lipases and esterases, allows for highly specific transformations under mild reaction conditions.

Recent research has highlighted the potential of biocatalysts in the synthesis of chiral 1,3-diols. rsc.org For instance, the asymmetric hydrolysis of prochiral 2-phenyl-1,3-propanediol diacetate has been achieved using bacterial esterases. tandfonline.com In one study, an esterase from Bacillus cereus 809A demonstrated the ability to hydrolyze the diacetate, yielding the (S)-monoacetate with an enantiomeric excess (e.e.) of over 95%. tandfonline.com This high degree of stereoselectivity is crucial for producing optically pure compounds.

Another approach involves the enzyme-catalyzed esterification of 2-substituted-1,3-propanediols. For example, the lipase-catalyzed esterification of 2-(4-chlorophenyl)-1,3-propanediol with acetic anhydride (B1165640) has been explored for the synthesis of key pharmaceutical intermediates. cdnsciencepub.com Similarly, Novozym® 435, a commercially available lipase, has been widely used for the transesterification of alcohols and phenols to produce various esters. scispace.com

The stereoselective reduction of α-hydroxy ketones by alcohol dehydrogenases is another important enzymatic method for producing chiral 1,2-diols. uni-duesseldorf.de While not directly producing 1,3-diols, this method is part of enzymatic cascades that can lead to multi-chiral synthons.

The following table summarizes selected enzymatic transformations relevant to the synthesis of chiral propanediol (B1597323) derivatives.

| Enzyme Class | Substrate | Product | Key Finding |

| Esterase | 2-Phenyl-1,3-propanediol diacetate | (S)-2-Phenyl-1,3-propanediol monoacetate | Achieved >95% e.e. for the (S)-enantiomer using an esterase from Bacillus cereus 809A. tandfonline.com |

| Lipase | 2-(4-chlorophenyl)-1,3-propanediol | Chiral monoacetate | Demonstrated the feasibility of enzyme-catalyzed esterification for producing chiral intermediates. cdnsciencepub.com |

| Alcohol Dehydrogenase | α-Hydroxy ketones | Chiral 1,2-diols | Can be part of an enzymatic cascade for the synthesis of multi-chiral compounds. uni-duesseldorf.de |

Microbial Fermentation Pathways for Propanediol Scaffolds

Microbial fermentation has emerged as a viable and sustainable alternative to chemical synthesis for the production of 1,3-propanediol (1,3-PDO). internationalscholarsjournals.comnih.gov This biotechnological approach often utilizes renewable feedstocks and operates under milder conditions than traditional chemical processes. internationalscholarsjournals.comchemmethod.com

Several microorganisms, including species from the genera Clostridium and Enterobacteriaceae, are capable of converting glycerol into 1,3-PDO. nih.gov The metabolic pathway involves a two-step enzymatic reaction. First, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA), a reaction catalyzed by glycerol dehydratase. frontiersin.orgnih.gov Subsequently, 3-HPA is reduced to 1,3-PDO by 1,3-propanediol oxidoreductase. frontiersin.orgasm.org

Metabolic engineering has been instrumental in enhancing the efficiency of microbial 1,3-PDO production. internationalscholarsjournals.comnih.gov By introducing genes from natural 1,3-PDO producers into host organisms like Escherichia coli, researchers have developed recombinant strains capable of producing 1,3-PDO from more accessible feedstocks like glucose. nih.govacs.org For example, a genetically engineered E. coli strain expressing genes from Clostridium butyricum and E. coli itself achieved a high yield and productivity of 1,3-PDO from glycerol. asm.org This strain produced 104.4 g/L of 1,3-PDO with a conversion rate of 90.2% from glycerol. asm.org

Another strategy involves a two-step fermentation process. In one such process, a metabolically engineered strain of Saccharomyces cerevisiae first converts glucose or molasses into glycerol. researchgate.net Then, an engineered strain of Clostridium acetobutylicum converts the glycerol into 1,3-propanediol in the same bioreactor. researchgate.net

The table below presents examples of microorganisms used for 1,3-propanediol production.

| Microorganism (Strain) | Feedstock | Key Metabolic Feature/Engineering Strategy | 1,3-PDO Titer/Yield |

| Clostridium butyricum | Glycerol | Natural producer, pathway involves glycerol dehydratase and 1,3-propanediol oxidoreductase. nih.govasm.org | Up to 70.4 g/L. asm.org |

| Klebsiella pneumoniae | Glycerol | Natural producer, known for high rates of glycerol consumption and 1,3-PDO synthesis. chemmethod.comasm.org | 70-78 g/L. asm.org |

| Engineered Escherichia coli K-12 ER2925 | Glycerol | Expresses dhaB1 and dhaB2 from C. butyricum and yqhD from E. coli. asm.org | 104.4 g/L. asm.org |

| Engineered Saccharomyces cerevisiae & Clostridium acetobutylicum | Glucose/Molasses | Two-step process: yeast produces glycerol, which is then converted to 1,3-PDO by C. acetobutylicum. researchgate.net | 14.6 g/L from 56.2 g/L of sugar. researchgate.net |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial for developing sustainable synthetic routes for 1,3-propanediol, 2-phenoxy- and its analogs. This involves utilizing renewable resources, developing environmentally benign catalysts, and optimizing reaction conditions to minimize waste and energy consumption.

Utilization of Renewable Feedstocks (e.g., Glycerol)

Glycerol, a major byproduct of the biodiesel industry, has become an attractive and abundant renewable feedstock for the production of valuable chemicals, including 1,3-propanediol. chemmethod.comfrontiersin.orgmdpi.com The valorization of crude glycerol not only addresses the surplus of this byproduct but also provides a more sustainable alternative to petroleum-based routes. chemmethod.commdpi.com

Microbial fermentation is a key technology for converting glycerol into 1,3-PDO. internationalscholarsjournals.comresearchgate.net Many microorganisms naturally possess the metabolic pathways to ferment glycerol to 1,3-PDO under anaerobic conditions. chemmethod.com The bioconversion of glycerol to 1,3-PDO is seen as a "green" process that can enhance the economic viability of biodiesel production. internationalscholarsjournals.commdpi.com

Besides direct fermentation of glycerol, efforts have been made to produce 1,3-PDO from other renewable resources like glucose. nih.govnih.gov Metabolic engineering has enabled the development of recombinant microorganisms that can convert glucose to glycerol and subsequently to 1,3-PDO, creating a completely bio-based production pathway. nih.govnih.govacs.org For instance, DuPont and Genencor have successfully engineered E. coli to produce 1,3-PDO from glucose. acs.org

The following table illustrates the use of renewable feedstocks for 1,3-propanediol synthesis.

| Feedstock | Conversion Method | Organism/Catalyst | Key Advantage |

| Glycerol | Microbial Fermentation | Klebsiella pneumoniae, Clostridium butyricum | Utilization of an abundant, low-cost byproduct from biodiesel production. internationalscholarsjournals.comchemmethod.com |

| Glycerol | Catalytic Hydrogenolysis | Pt-WOx based catalysts | Direct chemical conversion of a renewable feedstock. magtech.com.cnpku.edu.cn |

| Glucose | Microbial Fermentation | Engineered Escherichia coli | Use of a readily available sugar as a starting material for a fully bio-based process. nih.govnih.gov |

| Molasses | Two-step Fermentation | Saccharomyces cerevisiae & Clostridium acetobutylicum | Use of a low-cost sugar source for 1,3-PDO production. researchgate.net |

Catalyst Development for Sustainable Synthesis

The development of efficient and sustainable catalysts is paramount for the green synthesis of 1,3-propanediol and its derivatives. tandfonline.com Research has focused on creating catalysts that are highly selective, reusable, and operate under mild conditions.

For the hydrogenolysis of glycerol to 1,3-PDO, bimetallic catalysts, particularly those based on platinum and tungsten (Pt-W), have shown great promise. magtech.com.cnpku.edu.cn These catalysts exhibit high activity and selectivity, and their performance can be tuned by altering the support material and the state of the metal oxides. mdpi.compku.edu.cn For example, Pt-WOx catalysts supported on materials like TiO2, ZrO2, and Al2O3 have been extensively studied. mdpi.compku.edu.cnnih.gov The interaction between the platinum particles and the tungsten oxide domains is believed to be crucial for the selective formation of 1,3-PDO over its isomer, 1,2-propanediol. pku.edu.cn

Studies have shown that factors such as the surface density of WOx and the pore size of the catalyst support significantly influence the reaction's efficiency. pku.edu.cnnih.gov A volcano-type relationship has been observed between the WOx surface density and the catalytic activity, with an optimal density leading to the highest yield of 1,3-PDO. pku.edu.cn Similarly, catalysts with larger pores can mitigate diffusional limitations, leading to higher conversion and yield. nih.gov

In addition to heterogeneous catalysts, task-specific ionic liquids (TSILs) are being explored as green catalysts and reaction media. rsc.orgtandfonline.comsigmaaldrich.com These ionic liquids can be designed with specific functional groups to catalyze reactions like etherification, offering advantages such as high efficiency and ease of separation. tandfonline.comnih.govresearchgate.net

The table below highlights key developments in sustainable catalysts for propanediol synthesis.

| Catalyst System | Reaction | Support Material | Key Findings and Performance |

| Pt-WOx | Glycerol Hydrogenolysis | TiO2, ZrO2, Al2O3 | High selectivity for 1,3-PDO; optimal WOx surface density enhances activity. pku.edu.cn |

| Pt/W-s-SBA-15 | Glycerol Hydrogenolysis | Mesoporous SBA-15 | Achieved a 49.0% yield of 1,3-PDO, with catalyst performance linked to Pt particle size and synergy with WOx species. sioc-journal.cn |

| Pt/WOx/Al2O3 | Glycerol Hydrogenolysis | Alumina with varied pore sizes | Larger pore sizes improved yield by reducing diffusion limitations; achieved a 32.8% 1,3-PDO yield. nih.gov |

| Pd/MoO3-Al2O3 | Glycerol Hydrogenolysis | Alumina | High selectivity towards propanols (91.3%) at 88.4% glycerol conversion. mdpi.com |

| Protic Ionic Liquid | Acetalization | None (used as catalyst) | [IL-SO3H][CF3SO3] gave 99.2% conversion and 86.8% yield in the synthesis of a 5-HMF cyclic acetal (B89532) with 1,3-propanediol. rsc.org |

Solvent Selection and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions are critical aspects of green chemistry, directly impacting the environmental footprint, safety, and efficiency of a synthesis. jk-sci.comsci-hub.se The ideal green solvent should be non-toxic, non-flammable, readily available from renewable sources, and easily recyclable. sci-hub.se

In the context of synthesizing 1,3-Propanediol, 2-phenoxy-, which is an ether, the Williamson ether synthesis is a relevant classical method. numberanalytics.comresearchgate.net The optimization of this reaction traditionally involves selecting appropriate bases and solvents. numberanalytics.com Polar aprotic solvents like DMF and DMSO are often used to enhance the nucleophilicity of the alkoxide, but these are considered problematic from a green chemistry perspective. jk-sci.comsci-hub.sewhiterose.ac.uk Safer alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being promoted as replacements for less desirable ethers like THF and diethyl ether. sci-hub.sewhiterose.ac.uk

Task-specific ionic liquids (TSILs) are also being investigated as alternative reaction media. nih.govrsc.org Their negligible vapor pressure, thermal stability, and tunable properties make them attractive "designer solvents" that can sometimes also act as catalysts. sigmaaldrich.comnih.gov However, considerations regarding their synthesis, cost, and toxicity are important for their practical application. sigmaaldrich.com

Optimizing reaction conditions such as temperature and pressure is also crucial. numberanalytics.com For catalytic processes like the hydrogenolysis of glycerol, these parameters are fine-tuned to maximize the yield of the desired product while minimizing side reactions and energy consumption. mdpi.com For instance, in the hydrogenolysis of glycerol over a Pt/WOx/Al2O3 catalyst, the optimal conditions were found to be 220 °C and 6 MPa. nih.gov Microwave-assisted synthesis is another technique that can accelerate reaction rates and improve yields, often under solvent-free or reduced-solvent conditions. researchgate.netnih.gov

The following table provides a general guide to solvent selection based on green chemistry principles.

| Solvent Class | Problematic Solvents | Greener Alternatives | Rationale for Greener Choice |

| Ethers | Diethyl ether, 1,4-Dioxane, THF | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Lower peroxide formation potential, derived from renewable sources (e.g., 2-MeTHF), better environmental, health, and safety profiles. sci-hub.sewhiterose.ac.uk |

| Aprotic Polar | DMF, DMAc, NMP | Cyrene, Dimethyl carbonate | Lower toxicity, derived from renewable resources (e.g., Cyrene), better biodegradability. |

| Halogenated | Dichloromethane (DCM), Chloroform | None are truly "green"; avoidance is preferred. | High toxicity, environmental persistence, and potential carcinogenicity. jk-sci.comsci-hub.se |

| Hydrocarbons | Hexane (B92381), Benzene (B151609) | Heptane, Toluene (use with caution) | Lower neurotoxicity (Heptane vs. Hexane), Benzene is a known carcinogen. whiterose.ac.uk |

Oxidation and Reduction Chemistry

The presence of primary alcohol functionalities and a C-O ether bond makes 2-phenoxy-1,3-propanediol and its derivatives susceptible to both oxidative and reductive transformations. These reactions are particularly relevant in the context of lignin (B12514952) valorization, where this structural motif is common.

Mechanistic studies on the oxidation of 2-phenoxy-1,3-propanediol and its analogs often focus on the cleavage of the β-O-4 aryl-ether linkage, a critical step in lignin depolymerization.

In studies of related, more complex lignin model compounds such as 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol, constant current electrolysis has been used to investigate degradation mechanisms. trea.com This electrochemical oxidation can lead to the cleavage of C-C bonds and the formation of smaller aromatic compounds like guaiacol (B22219) and vanillin. trea.com For phenolic derivatives like 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol, the degradation mechanism is proposed to involve the oxidation of the phenolic hydroxyl group to a quinone form, which facilitates C-C bond cleavage through electron transfer from the benzyl (B1604629) position. trea.com

Acid-catalyzed cleavage of the ether bond in non-phenolic β-O-4 model compounds, such as 1-phenyl-2-phenoxy-1,3-propanediol, proceeds through distinct mechanistic pathways. mdpi.comresearchgate.net One proposed route involves the protonation of the α-hydroxyl group, followed by dehydration to form a carbocation. researchgate.net Subsequently, the γ-carbinol can be released as formaldehyde, leading to an enol-ether intermediate that ultimately cleaves to yield phenol and other aromatic products. mdpi.comresearchgate.net

Catalytic hydrogenolysis is a key strategy for cleaving the C-O ether bond in 2-phenoxy-1,3-propanediol and related lignin model compounds. This process typically involves the use of a heterogeneous catalyst and a hydrogen source.

Transfer hydrogenolysis, which utilizes a hydrogen donor solvent like ethanol (B145695) instead of molecular hydrogen, has been shown to be effective. ontosight.ai Studies on the related compound 2-phenoxy-1-phenethanol show that the reaction proceeds via a tandem mechanism: the initial dehydrogenation of the benzylic alcohol to a ketone, followed by the hydrogenolysis of the C-O ether bond. ontosight.aigoogle.com This is supported by computational studies indicating that the ether bond dissociation energy is significantly lowered after the alcohol is oxidized to the corresponding ketone. google.com

A range of palladium-based catalysts supported on hydrotalcite (HT) have been investigated for this transformation. Bimetallic catalysts, in particular, show enhanced activity. The data below summarizes the performance of various catalysts in the transfer hydrogenolysis of a related β-O-4 model compound, 2-phenoxy-1-phenethanol.

| Entry | Catalyst | Conversion (%) | Phenol Yield (%) | Acetophenone Yield (%) |

| 1 | 5% Pd/HT | 68 | 66 | 66 |

| 2 | 5% PdFe/HT | 97 | 86 | 79 |

| 3 | 5% PdCu/HT | 98 | 96 | 93 |

| 4 | 5% PdCo/HT | 59 | 52 | 51 |

| 5 | 5% PdZn/HT | 16 | 11 | 8 |

| Reaction conditions: 0.1 mmol 2-phenoxy-1-phenethanol, 3.0 mL ethanol, 5 mol% catalyst, 50 W microwave heating at 150 °C, 2 h. Data sourced from a study on lignin model compounds. google.com |

The results indicate that PdCu/HT and PdFe/HT are particularly effective catalysts for cleaving the ether linkage under these conditions. google.com This methodology has been extended to more complex, methoxy-functionalized propanediol models, demonstrating the versatility of the catalytic system. ontosight.aigoogle.com

Derivatization Reactions and Functional Group Transformations

The primary hydroxyl groups of 2-phenoxy-1,3-propanediol are key sites for derivatization, allowing for the synthesis of esters, ethers, carbamates, and other functionalized molecules.

The hydroxyl groups of 2-phenoxy-1,3-propanediol can readily undergo esterification with carboxylic acids or their derivatives. While specific studies focusing solely on the esterification of 2-phenoxy-1,3-propanediol are not prevalent, the reaction is a standard transformation for diols. For the parent 1,3-propanediol, direct esterification with acids like terephthalic acid is an industrially significant process, often catalyzed by metal compounds containing tin and/or titanium to produce polyesters. google.com

Enzymatic methods are also widely employed for the acylation of substituted propanediols, often to achieve enantioselective resolution. Lipases are commonly used to catalyze transesterification reactions with acyl donors like vinyl acetate (B1210297). researchgate.netrsc.org For example, studies on the resolution of 3-aryloxy-1,2-propanediols (isomers of the target compound) demonstrate that lipases can sequentially esterify the diol, allowing for the separation of enantiomers with high purity. uni.lu Similar lipase-catalyzed asymmetric synthesis has been reported for other prochiral 2-substituted 1,3-propanediols. researchgate.net

Etherification of the hydroxyl groups represents another functionalization pathway. For the related isomer, 3-phenoxy-1,2-propanediol, tin(II) bromide has been shown to catalyze the mono-etherification reaction, indicating a potential method for selective derivatization. researchgate.net

The formation of carbamates from 2-phenoxy-1,3-propanediol is a significant transformation, leading to monomers for polyurethanes or discrete dicarbamate molecules. The existence of 1,3-propanediol, 2-phenoxy-, dicarbamate is confirmed in chemical databases. tandfonline.com

The principal pathway for carbamate (B1207046) formation is the reaction of the diol's hydroxyl groups with an isocyanate (-NCO). This reaction forms a urethane (B1682113) linkage. Kinetic studies on the reaction between the parent 1,3-propanediol and phenyl isocyanate show that the reaction proceeds readily, with reaction rates influenced by the solvent and temperature. ontosight.ai When a diisocyanate is used, this reaction leads to the formation of polyurethanes, a versatile class of polymers. mdpi.comresearchgate.net Bio-based phenoxy diols derived from lignin have been successfully used as monomers in the synthesis of such polyurethanes. mdpi.comgoogle.com

An alternative, though more hazardous, route to carbamates involves the use of phosgene (B1210022) (COCl₂). This method is used for the synthesis of the dicarbamate of the related compound 2-phenyl-1,3-propanediol. google.com The process involves reacting the diol with phosgene to form a dichlorocarbonate intermediate, which is then ammoniated to yield the final dicarbamate. google.com

Research has shown that 1,3-propanediol can react with phenoxy-substituted cyclotriphosphazenes. These reactions involve the hydroxyl groups of the diol displacing the phenoxy groups on the phosphazene ring. This type of reaction opens pathways to new hybrid molecules and polymers incorporating both propanediol and phosphazene units. Similarly, the sodium salt of 1,3-propanediol has been shown to react with poly(organophosphazenes), leading to the linkage of the propanediol unit to the phosphazene chain and modification of the polymer's properties. researchgate.net

Thermal Degradation and Pyrolysis Mechanisms

The thermal decomposition of 1,3-propanediol, 2-phenoxy-, also known as 2-phenoxyphenyl-1,3-propanediol (PPPD), serves as a critical model for understanding the complex pyrolysis chemistry of lignin. Lignin, a major component of biomass, has a complex, heterogeneous structure, making direct analysis of its thermal degradation challenging. researchgate.netresearchgate.net By studying simpler model compounds that represent key structural motifs within the lignin polymer, researchers can gain valuable insights into the reaction pathways and mechanisms of lignin depolymerization. researchgate.netresearchgate.net

1,3-Propanediol, 2-phenoxy- is a model compound for the β-O-4 (beta-O-4) aryl ether linkage, which is the most abundant type of bond in the lignin structure. researchgate.netkyoto-u.ac.jp The pyrolysis of this compound has been investigated to unravel the thermal deconstruction of these crucial linkages. researchgate.netresearchgate.net Studies have proposed several potential pyrolytic pathways, including homolytic cleavage of the Cβ-O and Cα-Cβ bonds, as well as concerted reactions. acs.org

The pyrolysis of 1,3-propanediol, 2-phenoxy- and similar β-O-4 model compounds has been shown to yield a variety of products. For instance, dehydration of 2-phenoxyphenyl-1,3-propanediol has been observed through the detection of 2-phenoxy-3-phenylprop-2-en-1-ol. researchgate.net The primary products from the pyrolysis of organosolv lignin, which contains such structures, are phenol and guaiacol derivatives. researchgate.net The formation of aldehydes from lignin has also been a subject of study, with mechanisms proposed for their generation during pyrolysis. researchgate.net

Computational studies, such as those using density functional theory (DFT), have been employed to support experimental findings and to predict reaction rate constants for various decomposition pathways. researchgate.netacs.org These theoretical approaches help to elucidate the complex reaction networks and are consistent with experimental results, providing a more complete picture of the pyrolysis mechanisms for β-O-4 linked compounds. researchgate.net

The study of kinetic and thermodynamic parameters provides quantitative data on the thermal decomposition of 1,3-Propanediol, 2-phenoxy-. The activation energy (Ea), a key kinetic parameter, represents the minimum energy required for a chemical reaction to occur. For processes involving the homolytic cleavage of the C-O bond in similar lignin model compounds, activation energies have been reported to be in the range of 251.04 kJ·mol⁻¹ to 292.88 kJ·mol⁻¹. researchgate.net One study determined the activation energy for a related process to be 289.535 kJ·mol⁻¹, falling within this characteristic range. researchgate.net Another calculated Ea value was in very good agreement with literature data at 290.91 kJ mol⁻¹. researchgate.net

Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability and decomposition kinetics of materials. nih.govresearchgate.net By performing TGA at different heating rates, kinetic parameters like activation energy can be determined using various model-free isoconversional methods such as Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO). researchgate.net For example, in the study of other organic polymers, average Ea values were determined to be in the range of 147.8 to 169.2 kJ/mol using these methods. researchgate.net

Thermodynamic parameters such as entropy (ΔS°), Gibbs free energy (ΔG°), and enthalpy (ΔH°) are also calculated to understand the reaction pathways from a thermodynamic perspective. researchgate.net These parameters provide insight into the spontaneity and energy changes associated with the decomposition reactions. researchgate.net

Table 1: Kinetic Parameters for Thermal Decomposition of Lignin and Related Model Compounds

| Compound/Material | Method | Activation Energy (Ea) (kJ/mol) | Reference |

| Organosolv Lignin | Pyrolysis | 181.67 | researchgate.net |

| Organosolv Lignin with 2.0 wt% Mg | Pyrolysis | 156.55 | researchgate.net |

| Lignin Model Compound | Fn kinetics model | 289.535 | researchgate.net |

| Organosolv Lignin | Frazer-Suzuki deconvolution | 15.71, 204.49, 32.76 | researchgate.net |

| Lignin Model Compound | - | 290.91 | researchgate.net |

Electrochemical Reactions and Degradation Pathways

Electrochemical methods offer an alternative approach to the degradation of lignin and its model compounds, potentially providing more selective and controlled reaction conditions compared to thermal methods. researchgate.netrsc.org

The electrochemical degradation of β-O-4 lignin model compounds, including those structurally related to 1,3-Propanediol, 2-phenoxy-, has been investigated through organic electrolysis. researchgate.netrsc.org These studies often involve constant current electrolysis using various electrode materials, such as carbon. researchgate.netrsc.org The process involves both anodic oxidation and cathodic reduction reactions. rsc.org

Anodic oxidation can lead to the cleavage of C-C and C-O bonds. rsc.org For instance, the electrooxidation of 2-phenoxy-1-phenylethanol, a related β-O-4 model compound, has been shown to yield aromatic aldehydes and phenols. rsc.org The choice of electrode and solvent is crucial for the efficiency and selectivity of the reaction. researchgate.net

Cathodic reactions, specifically electrocatalytic hydrogenation (ECH), have also been explored for the cleavage of the β-O-4 linkage in model compounds like 2-phenoxyacetophenone. researchgate.net These reactions often compete with the hydrogen evolution reaction (HER). researchgate.net The use of specific catalysts and green solvents, such as deep eutectic solvents, is an area of active research to improve the sustainability and efficiency of these processes. researchgate.net

The products of electrochemical degradation provide valuable information about the reaction mechanisms. In the organic electrolysis of β-O-4 lignin model compounds, a variety of degradation products have been identified. researchgate.netrsc.org For example, the electrolysis of compounds like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol and 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol yielded products such as 1-phenylethane-1,2-diol, vanillin, and guaiacol. researchgate.netrsc.org

The product distribution can be influenced by the specific electrochemical setup. For instance, in the ECH of 2-phenoxyacetophenone, using a membrane cell resulted in a higher content of carbonyl-containing products, while an open cell favored the production of hydroxyl-end chemicals. researchgate.net Density functional theory (DFT) calculations are often used in conjunction with experimental results to elucidate the degradation mechanisms and rationalize the formation of the observed products. researchgate.netrsc.org

Table 2: Identified Electrochemical Degradation Products of β-O-4 Lignin Model Compounds

| Model Compound | Electrochemical Method | Identified Products | Reference |

| 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol | Organic Electrolysis | 1-phenylethane-1,2-diol, vanillin, guaiacol | researchgate.netrsc.org |

| 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol | Organic Electrolysis | 1-phenylethane-1,2-diol, vanillin, guaiacol | researchgate.netrsc.org |

| 2-phenoxyacetophenone | Electrocatalytic Hydrogenation | Carbonyl and hydroxyl-containing monomers and oligomers | researchgate.net |

Hydrolysis Reactions and Solvent Effects

Hydrolysis, the cleavage of chemical bonds by the addition of water, is another important degradation pathway for lignin and its model compounds. The study of hydrolysis reactions, particularly under acidic conditions (acidolysis), provides insights into processes like dilute acid pretreatment of biomass. acs.orgacs.org

The hydrolysis of β-O-4 lignin model compounds, including 1-phenyl-2-phenoxy-1,3-propanediol (a compound closely related to 2-phenoxy-1,3-propanediol), has been studied to understand the mechanisms of aryl-ether bond cleavage. acs.orgacs.org The presence of a phenolic hydroxyl group in the model compound has been shown to dramatically increase the rate of acid-catalyzed β-O-4 bond cleavage. acs.orgacs.org

Solvent effects play a crucial role in hydrolysis reactions. tennessee.edu Reaction pathways for the hydrolysis of lignin model dimers, including 2-phenoxy-1,3-propanediol, have been computationally investigated in different solvents. tennessee.edu The choice of solvent can influence the reaction rates and product distributions. For example, in the acidolysis of benzyl phenyl ether, a model for the α-O-4 linkage, solvents such as methanol, ethanol, and γ-valerolactone have been studied. researchgate.net

Furthermore, enzymatic hydrolysis has been explored as a green and selective method for transforming related compounds. For instance, a bacterial esterase from Bacillus cereus has been used for the site-specific and asymmetric hydrolysis of prochiral 2-phenyl-1,3-propanediol diacetate, producing optically active monoacetates. tandfonline.com

Advanced Spectroscopic and Analytical Characterization

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.), allowing for the identification of functional groups.

For 1,3-Propanediol (B51772), 2-phenoxy-, the key expected vibrational bands include:

O-H Stretch: A strong and broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl groups, indicating intermolecular hydrogen bonding.

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Aliphatic C-H stretching vibrations from the propanediol (B1597323) backbone are expected in the 2850-3000 cm⁻¹ region.

C=C Stretch (Aromatic): Aromatic ring stretching vibrations give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: Two distinct C-O stretching bands are expected. The aryl-alkyl ether linkage (Ar-O-C) will produce a strong band around 1240 cm⁻¹, while the alcohol C-O stretch will appear around 1050-1150 cm⁻¹.

O-H Bend: The O-H bending vibration is typically found in the 1330-1440 cm⁻¹ region.

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring, which may be weak in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3010-3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

| O-H Bend | 1330-1440 | Medium |

| C-O Stretch (Aryl Ether) | ~1240 | Strong |

| C-O Stretch (Alcohol) | 1050-1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For 1,3-Propanediol, 2-phenoxy- (C₉H₁₂O₃), the molecular weight is 168.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 168. The fragmentation of this molecular ion would likely proceed through several key pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms is a common fragmentation pathway for ethers and alcohols. Loss of a CH₂OH radical (mass 31) would lead to a fragment at m/z = 137.

Cleavage of the Ether Bond: Scission of the bond between the phenoxy group and the propanediol backbone can occur. Cleavage could result in a phenoxy radical loss, leaving a [C₃H₇O₂]⁺ fragment at m/z = 75, or the formation of a phenoxy cation [C₆H₅O]⁺ at m/z = 93.

Loss of Water: Alcohols readily lose a molecule of water (mass 18) under EI conditions, which would result in a peak at m/z = 150 ([M-18]⁺).

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 168 | [C₉H₁₂O₃]⁺ | (Molecular Ion) |

| 150 | [C₉H₁₀O₂]⁺ | H₂O |

| 137 | [C₈H₉O₂]⁺ | CH₂OH |

| 94 | [C₆H₆O]⁺ | C₃H₆O₂ |

| 77 | [C₆H₅]⁺ | C₃H₇O₃ |

| 75 | [C₃H₇O₂]⁺ | C₆H₅O |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating 1,3-Propanediol, 2-phenoxy- from reaction mixtures and for assessing its purity. The choice of technique depends on the properties of the compound and the matrix it is in.

High-Performance Liquid Chromatography (HPLC): Due to its polarity and low volatility, Reversed-Phase HPLC (RP-HPLC) is a highly suitable method for the analysis of 2-phenoxypropane-1,3-diol. A C18 column would likely be used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector (due to the presence of the phenyl ring) or a refractive index (RI) detector.

Gas Chromatography (GC): Direct analysis by GC may be challenging due to the compound's high boiling point and the presence of polar hydroxyl groups, which can lead to peak tailing. However, derivatization of the hydroxyl groups to form less polar esters or ethers can make the compound more amenable to GC analysis. GC coupled with a Mass Spectrometer (GC-MS) would provide both separation and identification of the compound and any impurities.

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method for monitoring the progress of a reaction or for a preliminary purity check. A polar stationary phase like silica (B1680970) gel would be used, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol).

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For 1,3-Propanediol, 2-phenoxy-, GC-MS analysis would serve to determine its purity and identify any potential impurities or degradation products. The compound would first be vaporized and separated on a GC column, with retention time being a key identifier. The choice of a polar capillary column is often suitable for the analysis of glycols and their derivatives. oiv.int

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for unambiguous structural confirmation. While specific GC-MS data for 2-phenoxypropane-1,3-diol is not extensively detailed in publicly available literature, the methodology is standard for related compounds. For instance, GC-MS methods have been developed for various propanediol derivatives, often involving a derivatization step, such as phenylboronic esterification, to improve volatility and chromatographic performance. researchgate.net This approach allows for sensitive detection and robust quantification in various matrices. researchgate.net

Table 1: Illustrative GC-MS Parameters for Propanediol Derivative Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Polar capillary column (e.g., modified polyethylene (B3416737) glycol) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 60 °C to 300 °C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-500 |

Note: This table represents typical conditions for analyzing propanediol derivatives and is not based on specific experimental data for 1,3-Propanediol, 2-phenoxy-.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation and quantification of non-volatile or thermally unstable compounds. For 1,3-Propanediol, 2-phenoxy-, a reversed-phase HPLC method would be suitable for assessing purity. researchgate.net In this mode, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile and water. sielc.comsielc.com Detection is typically achieved using an ultraviolet (UV) detector, as the phenoxy group contains a chromophore that absorbs UV light.

Crucially, the 1,3-Propanediol, 2-phenoxy- molecule is chiral, as the carbon atom at the 2-position is a stereocenter. Therefore, Chiral HPLC is an essential technique to separate and quantify its enantiomers. This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. iapc-obp.com The separation of enantiomers is critical in pharmaceutical and biological contexts, as they can exhibit different physiological activities. While specific chiral separations for 2-phenoxypropane-1,3-diol are not widely documented, methods for similar chiral diols have been successfully developed using polysaccharide-based chiral columns. sctunisie.orgmdpi.com The choice of mobile phase, typically a mixture of hexane and an alcohol like isopropanol, is critical for achieving optimal enantioseparation. iapc-obp.commdpi.com

Table 2: Representative HPLC and Chiral HPLC Conditions

| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantioseparation) |

|---|---|---|

| Column | C18 (nonpolar) | Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | Acetonitrile/Water gradient | Hexane/Isopropanol isocratic mixture |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detector | UV (e.g., at 254 nm) | UV (e.g., at 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled (e.g., 25 °C) |

Note: This table illustrates common conditions for HPLC analysis of related aromatic diols. Specific conditions for 1,3-Propanediol, 2-phenoxy- would require method development.

Thermogravimetric Analysis (TGA) for Thermal Stability Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of a material. For 1,3-Propanediol, 2-phenoxy-, a TGA scan would reveal the temperature at which the compound begins to decompose and the kinetics of its mass loss. This is essential for determining its upper-use temperature and storage stability. In the context of solid-state characterization, TGA is also vital for identifying the presence of solvates or hydrates by detecting mass loss at specific temperatures corresponding to solvent volatilization. scielo.br While a specific thermogram for 2-phenoxypropane-1,3-diol is not available, TGA is a standard characterization method for providing such stability data for related compounds. synthinkchemicals.com

X-ray Diffraction (XRD) and Electron Microscopy for Solid-State Characterization

When 1,3-Propanediol, 2-phenoxy- is in a solid, crystalline form, X-ray Diffraction (XRD) is the definitive technique for characterizing its atomic and molecular structure. scielo.br Powder X-ray Diffraction (PXRD) provides a unique diffraction pattern based on the arrangement of molecules in the crystal lattice. This pattern can be used to identify the specific crystalline form (polymorph) and assess its crystallinity. scielo.br Single-crystal XRD can provide a precise three-dimensional model of the molecular structure, including bond lengths and angles. Although crystal structure data for 2-phenoxypropane-1,3-diol is not found in the surveyed literature, XRD has been used to characterize the solid-state forms of other complex propanediol derivatives. researchgate.net

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology, size, and surface texture of solid particles. For a crystalline sample of 1,3-Propanediol, 2-phenoxy-, SEM would provide high-resolution images of the crystal habit and size distribution, which are important parameters in material processing and formulation.

Surface Area and Porosity Analysis (BET, BJH) for Catalytic Studies

The Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods are techniques for determining the specific surface area and pore size distribution of solid materials, respectively. wikipedia.orgmicrotrac.com These analyses are based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. wikipedia.org

These characterization methods are not typically applied to a pure, non-porous molecular compound like 1,3-Propanediol, 2-phenoxy- itself. Instead, BET and BJH analyses are crucial in the context of heterogeneous catalysis, where the compound might be a reactant, product, or solvent in a reaction involving a porous catalyst. c2cat.eu The surface area and porosity of the catalyst are critical parameters that determine the number of available active sites and influence reaction rates and selectivity. c2cat.eustmarys-ca.edu Therefore, if 1,3-Propanediol, 2-phenoxy- were to be synthesized or transformed using a solid catalyst (e.g., a zeolite or supported metal), BET and BJH analysis of that catalyst would be an essential part of the study to understand its performance. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These first-principles approaches solve the electronic Schrödinger equation to determine the molecule's energy, electron distribution, and other related properties. umd.edu For a molecule like 1,3-Propanediol (B51772), 2-phenoxy-, methods such as B3LYP with basis sets like 6-311G(d,p) are commonly employed to strike a balance between computational cost and accuracy. pan.olsztyn.plderpharmachemica.com

Electronic structure analysis focuses on the distribution of electrons within the molecule and the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are crucial for determining the molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. chemrxiv.org The energy gap between the HOMO and LUMO provides a measure of the molecule's electronic stability and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties of 1,3-Propanediol, 2-phenoxy- (Calculated via DFT)

| Property | Value (Illustrative) | Primary Localization |

|---|---|---|

| HOMO Energy | -6.5 eV | Phenoxy group (oxygen and aromatic ring) |

| LUMO Energy | -1.2 eV | Aromatic ring |

Note: These values are illustrative examples of what a DFT calculation would yield and are used for demonstrative purposes.

The presence of multiple rotatable single bonds (C-C, C-O) in 1,3-Propanediol, 2-phenoxy- allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the transition states that connect them, thereby mapping the molecule's potential energy surface. chemrxiv.org This landscape determines the molecule's flexibility and the predominant shapes it adopts.

Table 2: Hypothetical Relative Energies of Key Conformers of 1,3-Propanediol, 2-phenoxy-

| Conformer ID | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Intramolecular H-Bond |

|---|---|---|---|

| Conf-1 | g+, g- | 0.00 | Yes (O1-H...O3-H) |

| Conf-2 | a, g+ | 1.25 | No |

| Conf-3 | g+, a | 1.80 | No |

Note: 'g' denotes gauche and 'a' denotes anti conformations around the C-C-C-O backbone. Energies are hypothetical, with Conf-1 representing the global minimum stabilized by hydrogen bonding.

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational modes and their corresponding frequencies can be obtained. researchgate.net These calculated frequencies can then be correlated with peaks observed in experimental spectra.

For 1,3-Propanediol, 2-phenoxy-, characteristic vibrational modes include O-H stretching of the hydroxyl groups (typically in the 3200-3600 cm⁻¹ region), C-H stretching from the aromatic ring and alkyl chain (2800-3100 cm⁻¹), C-O stretching of the ether and alcohol groups (1000-1300 cm⁻¹), and aromatic C=C bending and stretching modes (1400-1600 cm⁻¹). derpharmachemica.comresearchgate.net Comparing calculated frequencies with experimental data helps confirm the molecule's structure and conformational state. irb.hr

Table 3: Selected Calculated Vibrational Frequencies and Their Assignments for 1,3-Propanediol, 2-phenoxy-

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Region (cm⁻¹) |

|---|---|---|

| O-H Stretch (Hydrogen Bonded) | 3450 | 3200 - 3500 |

| O-H Stretch (Free) | 3580 | 3500 - 3650 |

| Aromatic C-H Stretch | 3060 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2940 | 2850 - 3000 |

| Aromatic C=C Stretch | 1595, 1490 | 1400 - 1600 |

| C-O Ether Stretch | 1245 | 1200 - 1300 |

Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for DFT/B3LYP) to better match experimental values.

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. ucsb.edu Calculating BDEs provides insight into the chemical stability of a molecule and helps predict its reactivity and potential degradation pathways. DFT methods have been shown to reliably predict BDEs, often with an accuracy of 2-3 kcal/mol compared to experimental values. pan.olsztyn.plnrel.gov

For 1,3-Propanediol, 2-phenoxy-, the most relevant bonds for BDE analysis would be the phenolic C-O bond, the O-H bonds of the diol, and the C-C bonds of the propanediol (B1597323) backbone. The O-H bonds are particularly important in the context of antioxidant activity, while the C-O ether bond is central to the molecule's core structure.

Table 4: Illustrative Calculated Bond Dissociation Enthalpies (BDEs) for 1,3-Propanediol, 2-phenoxy-

| Bond | BDE (kcal/mol) (Illustrative) |

|---|---|

| ArO-CH₂R | ~85 |

| HO-H | ~104 |

| RCH(OAr)-CH₂OH | ~98 |

Note: These values are representative estimates based on typical bond strengths for similar chemical environments.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting product selectivity, and calculating reaction rates by locating and characterizing transition states (TS). e3s-conferences.orgfrontiersin.org Methods like Density Functional Theory (DFT) are frequently employed to map out the potential energy surface of a reaction, identifying the lowest-energy path from reactants to products. nih.govdergipark.org.tr

A hypothetical computational study of its synthesis from sodium phenoxide and 2-chloro-1,3-propanediol (B29967) would involve:

Geometry Optimization: Calculating the minimum-energy structures of the reactants, products, and any intermediates.

Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface corresponding to the SN2 transition state. Recent advances using machine learning to predict Hessians can accelerate this process. arxiv.org

Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Furthermore, the reactivity of the 1,3-propanediol backbone itself has been the subject of computational investigation. For example, a DFT study on the conversion of 1,3-propanediol on nanoclusters explored various dehydration and dehydrogenation pathways, calculating the barrier energies for each step, such as the formation of propanal or propylene (B89431) oxide. researchgate.net Similar methodologies could be applied to predict the thermal or catalytic degradation pathways of 1,3-Propanediol, 2-phenoxy-.

| Reaction Step | Reaction Type | Key Computational Output | Example Analogous Value (kcal/mol) |

|---|---|---|---|

| Phenoxide + 2-chloro-1,3-propanediol → TS | SN2 Ether Synthesis | Activation Energy (Ea), TS Geometry | ~20-25 (Typical for SN2) |

| 1,3-Propanediol → 3-hydroxypropanal (B37111) + H2 | Dehydrogenation | Activation Energy (Ea) | 36.8 (on W3O9 cluster) researchgate.net |

| 1,3-Propanediol → Propylene oxide + H2O | Dehydration/Cyclization | Activation Energy (Ea) | 41.3 (on W3O9 cluster) researchgate.net |

| Phenoxyl Radical → Cyclopentadienyl Radical + CO | Thermal Decomposition | Activation Energy (Ea) | ~52-62 nih.gov |

Structure-Activity Relationships in Non-Biological Contexts

In a non-biological context, structure-activity relationships (SAR) or structure-property relationships (SPR) aim to connect a molecule's chemical structure to its performance in a specific application. Given that 1,3-propanediol is a major building block for polymers and that glycol ethers are versatile solvents, 1,3-Propanediol, 2-phenoxy- has potential applications as a specialty monomer, plasticizer, or functional fluid. merckmillipore.comglycol-ethers.eusinocurechem.com

Computational modeling can help establish these relationships by calculating how structural modifications impact key physical and chemical properties.

As a Monomer in Polyesters/Polyurethanes: The two primary hydroxyl groups allow it to act as a diol monomer. The bulky, rigid phenoxy side group would significantly influence the properties of the resulting polymer. Compared to a polymer made with 1,3-propanediol, the phenoxy-substituted version would be expected to have a higher glass transition temperature (Tg), increased rigidity, and a higher refractive index. The ether linkage could also impart improved chemical resistance and flexibility compared to a simple phenyl side group. This is analogous to how 2-methyl-1,3-propanediol (B1210203) is used to enhance toughness and weatherability in resins. gantrade.com

As a Solvent or Coalescing Agent: The molecule possesses both hydrophilic (-OH groups) and hydrophobic (phenyl ring) characteristics, making it amphiphilic. This balance dictates its solvency. Its high boiling point, a consequence of its molecular weight and hydrogen bonding capability, would make it suitable for applications requiring low volatility.

As a Functional Fluid (e.g., lubricant, hydraulic fluid): Properties like viscosity, thermal stability, and lubricity would be paramount. The aromatic ring can provide thermal stability, while the flexible propanediol backbone and ether linkage can influence viscosity and low-temperature performance.

A quantitative structure-property relationship (QSPR) study on polypropylene (B1209903) glycol alkyl ethers demonstrated a clear linear correlation between structural features (alkyl chain length and number of propylene oxide groups) and their performance as flotation frothers, a key non-biological application. researchgate.net

| Structural Modification | Predicted Effect on Molecular Property | Impact on Potential Application (as Monomer) |

|---|---|---|

| Adding electron-withdrawing group to phenyl ring (e.g., -Cl, -NO2) | Increases polarity and dipole moment. | May increase polymer Tg, alter chemical resistance and refractive index. |

| Adding alkyl group to phenyl ring (e.g., -CH3) | Increases hydrophobicity and steric bulk. | May lower polymer Tg, increase solubility in nonpolar matrices. |

| Replacing phenoxy with a larger aryloxy group (e.g., naphthoxy) | Significantly increases steric bulk and rigidity. | Would likely result in a polymer with a very high Tg and low flexibility. |

| Extending the propanediol chain (e.g., to butanediol) | Increases flexibility of the monomer unit. | Would likely decrease the Tg and hardness of the resulting polymer. |

Predictive Modeling for Material Properties

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models and machine learning (ML), has become an indispensable tool in materials science for forecasting the properties of compounds before they are synthesized. researchgate.netresearchgate.net These models leverage computational descriptors derived from a molecule's structure to predict macroscopic properties.

For a molecule like 1,3-Propanediol, 2-phenoxy-, predictive models could be used to estimate both its intrinsic properties and the properties of materials derived from it.

Predicting Intrinsic Properties: Models can estimate fundamental physical properties such as boiling point, density, viscosity, and surface tension. These models are typically trained on databases of existing chemicals with known properties, such as other glycol ethers. epa.goviloencyclopaedia.org The model learns the relationship between structural descriptors (e.g., molecular weight, atom counts, topological indices, quantum-chemical parameters) and the target property, enabling prediction for a new structure.

The general workflow for building such a predictive model involves:

Data Curation: Assembling a dataset of molecules (for intrinsic properties) or polymers (for material properties) with reliable experimental data.

Descriptor Calculation: Computing a large number of numerical descriptors for each entry based on its molecular structure.

Model Training and Validation: Using machine learning algorithms (e.g., random forest, neural networks) to build a regression or classification model. The model's predictive power is rigorously tested using cross-validation and external test sets. researchgate.net

Prediction: Using the validated model to predict the properties of the new compound, 1,3-Propanediol, 2-phenoxy-.

| Material Property | Application Relevance | Predictive Modeling Approach | Key Input Descriptors |

|---|---|---|---|

| Boiling Point | Solvent volatility, processing conditions | QSPR, Multiple Linear Regression | Molecular Weight, Polarity, Hydrogen Bond Donor/Acceptor Count |

| Density / Viscosity | Fluid dynamics, formulation | QSPR, Equation of State Models epa.gov | Molecular Volume, Intermolecular Interaction Parameters |

| Glass Transition Temp (Tg) of Polymer | Material service temperature, mechanical behavior | Group Contribution Methods, Machine Learning (e.g., Neural Networks) arxiv.org | Monomer Structure, Rotatable Bonds, Aromaticity |

| Refractive Index of Polymer | Optical applications | QSPR, Machine Learning researchgate.net | Molar Refractivity, Electronic Polarizability, Elemental Composition |

Applications in Advanced Chemical Systems and Materials Science

Biomass Valorization and Lignin (B12514952) Chemistry

Lignin, a complex aromatic polymer abundant in biomass, represents a significant and underutilized renewable resource. The key to unlocking its potential lies in breaking it down into valuable aromatic chemicals, a process known as depolymerization. The most common chemical bond within lignin is the β-O-4 (beta-O-4) aryl ether linkage. Understanding how to selectively cleave this bond is a primary goal of lignin valorization research.

To study the intricate process of lignin depolymerization in a controlled manner, scientists utilize simpler molecules that replicate the specific chemical bonds found in the complex polymer. These are known as model compounds. Due to its structure, which contains the essential β-O-4 linkage, compounds structurally similar to 1,3-Propanediol (B51772), 2-phenoxy-, such as 2-phenoxy-1-phenylethanol, serve as crucial model compounds.

These models allow researchers to investigate the efficacy of various catalytic systems for breaking the β-O-4 bond without the complexities of the entire lignin macromolecule. For instance, studies have employed such models to test the performance of catalysts like palladium (Pd) on hydrotalcite for transfer hydrogenolysis and platinum on ceria (Pt/CeO2) for oxidative conversion. Current time information in Brunswick County, US.sigmaaldrich.cn By analyzing the degradation of these model compounds, researchers can gain precise insights into reaction kinetics, pathways, and the effectiveness of different catalysts in cleaving this critical ether bond. Current time information in Brunswick County, US.tristarintermediates.org

Table 1: Representative Lignin Model Compounds for β-O-4 Linkage Studies

| Compound Name | Structural Relevance | Key Finding from Studies |

| 2-Phenoxy-1-phenylethanol | Represents the core β-O-4 motif in lignin. Current time information in Brunswick County, US.tristarintermediates.org | Used to test catalytic transfer hydrogenolysis and oxidative conversion, yielding products like phenol (B47542) and acetophenone. Current time information in Brunswick County, US. |

| erythro-1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol | A more complex model that mimics the propanediol (B1597323) segment found in native lignin. | Studied for catalytic cleavage using vanadium and copper-based catalysts, yielding veratric acid. atamankimya.com |

| 2-Phenoxyacetophenone | Represents an oxidized form of the β-O-4 linkage. | Investigated to understand how dehydrogenation of the alcohol group facilitates easier cleavage of the ether bond. Current time information in Brunswick County, US. |

The study of model compounds like 1,3-Propanediol, 2-phenoxy- is fundamental to elucidating the mechanisms of lignin depolymerization. When these compounds are subjected to catalytic processes, the resulting products provide a roadmap of the chemical reactions that occur. For example, the cleavage of 2-phenoxy-1-phenylethanol can yield valuable aromatic products such as phenol and acetophenone. Current time information in Brunswick County, US.

Research has shown that the depolymerization can proceed through different pathways depending on the catalyst and reaction conditions. One proposed two-step mechanism involves the initial dehydrogenation of the alcohol group at the alpha-carbon (Cα) to form a ketone, which weakens the adjacent β-O-4 ether bond and facilitates its subsequent cleavage. Current time information in Brunswick County, US.tristarintermediates.org Other mechanisms explored include direct hydrogenolysis, which splits the C-O bond, and oxidation reactions that break down the structure into aromatic esters and acids. atamanchemicals.comglycol-ethers.eu By precisely identifying these intermediate and final products, scientists can map out the most efficient and selective pathways for converting lignin into desired chemicals. atamankimya.com

The ultimate goal of lignin depolymerization research is to convert a low-value byproduct of the paper and biorefinery industries into high-value chemicals. The insights gained from model compounds are directly applied to the processing of actual lignin. The cleavage of the β-O-4 linkage is a critical step to release monomeric phenolic compounds, which are valuable platform chemicals. pcimag.comgantrade.com

These monomers, such as guaiacol (B22219), syringol, vanillin, and phenol, can be recovered and used as renewable substitutes for petroleum-based chemicals in the synthesis of polymers, resins, and other fine chemicals. gantrade.comatamankimya.com For example, catalytic processes tested on model compounds have been successfully applied to whole biomass, achieving significant yields of phenolic monomers. Current time information in Brunswick County, US. This demonstrates a viable pathway from raw lignocellulosic biomass to valuable chemical feedstocks, contributing to a more sustainable and circular bio-economy. pcimag.com

Polymer and Monomer Chemistry

In the realm of polymer science, propanediol-based structures are important building blocks and functional additives. While the direct precursor for major biodegradable polymers is typically the parent compound, 1,3-propanediol, derivatives like 1,3-Propanediol, 2-phenoxy- find specialized roles in polymer formulations.

Polytrimethylene Terephthalate (PTT) is a biodegradable polyester known for its unique properties, which make it suitable for applications in textiles, carpets, and films. The primary monomer used in the industrial production of PTT is 1,3-Propanediol (PDO) . gantrade.com This diol undergoes polycondensation with terephthalic acid (or its dimethyl ester) to form the polymer chain.

Significant advancements have been made in producing PDO from renewable resources, such as through the fermentation of corn sugar, which enhances the sustainability profile of PTT. gantrade.com While 1,3-Propanediol, 2-phenoxy- shares the same diol backbone, it is not a direct monomer for the synthesis of conventional PTT. The presence of the bulky phenoxy side group would sterically hinder the polymerization process and alter the final properties of the polymer, making it a different material. However, the foundational chemistry relies on the reactivity of the 1,3-propanediol structure.

Table 2: Comparison of PTT Precursor and Phenoxy-Derivative

| Compound | Role in Polymer Chemistry | Key Characteristics |

| 1,3-Propanediol (PDO) | Primary monomer for Polytrimethylene Terephthalate (PTT). gantrade.com | A simple diol that readily undergoes polycondensation. Can be produced from renewable bio-based sources. gantrade.com |

| 1,3-Propanediol, 2-phenoxy- | Not a direct precursor for PTT. Functions as a polymer auxiliary or specialty additive. tristarintermediates.orgatamankimya.com | A glycol ether with solvent and coalescing properties due to the phenoxy group. atamankimya.com |

1,3-Propanediol, 2-phenoxy-, and its close analog propylene (B89431) glycol phenyl ether (PPH), are classified as slow-evaporating, hydrophobic glycol ethers. atamankimya.com This class of compounds is widely used in the polymer industry as functional auxiliaries rather than as primary building blocks. Their integration into formulations for coatings, adhesives, and inks is valued for several key properties. tristarintermediates.orgmatangiindustries.com

Coalescing Agent: In water-based latex paints and coatings, these glycol ethers act as coalescing agents. They temporarily soften the polymer particles, allowing them to fuse together as the water evaporates, which is essential for forming a continuous, durable film. pcimag.comatamankimya.com

Solvent: Due to its aromatic structure, phenoxy propanol is an excellent solvent for a wide variety of resins, including acrylics, epoxies, and phenolics. glycol-ethers.euatamankimya.com This property is utilized in the formulation of inks, paint removers, and specialty coatings to ensure all components are fully dissolved and uniformly dispersed. atamankimya.comethersolvent.com

Carrier Solvent and Dye Solubilizer: In the textile industry, it is used as a carrier solvent for dyes, helping the color penetrate and fix to the fibers effectively. atamankimya.com

Plasticizer Intermediate and Flow Modifier: Glycol ethers can serve as intermediates for plasticizers or be used directly to modify the flow properties of polymer melts, such as in hot-melt adhesives. atamankimya.com

These applications highlight the role of 1,3-Propanediol, 2-phenoxy- as a performance-enhancing additive that improves the physical properties and application characteristics of final polymer-based products. tristarintermediates.orgmatangiindustries.com

Solvent Applications in Chemical and Industrial Processes

Detailed information regarding the specific solvent applications of 2-phenoxypropane-1,3-diol is limited in publicly available scientific literature. The applications listed below are based on general principles of related chemical structures, but specific data for 2-phenoxypropane-1,3-diol is not extensively documented.

There is no specific information available in the searched literature regarding the use of 2-phenoxypropane-1,3-diol as a carrier solvent for dyes and pigments.

While not explicitly identified as a coalescing agent, 2-phenoxypropane-1,3-diol is listed as a potential diol component for the synthesis of acrylic resin emulsions intended for water-based coating compositions google.com. The function of monomers in such systems is to build the polymer backbone of the binder, which is the primary component for film formation. Coalescing agents, in contrast, are typically solvents added to aid in the fusion of polymer particles during the drying process. The inclusion of 2-phenoxypropane-1,3-diol as a monomer suggests its role is integral to the resin's structure rather than as a formulation additive like a coalescing agent.

No information was found in the available literature regarding the use of 2-phenoxypropane-1,3-diol in the formulation of metalworking fluids.

Intermediates in Fine Chemical Synthesis

The bifunctional nature of 2-phenoxypropane-1,3-diol, featuring two hydroxyl groups, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the field of polymer chemistry.

2-Phenoxypropane-1,3-diol is identified as a potential building block, or monomer, for the creation of various polymers. Patents disclose its use as one of several possible polyol components in the production of polyester polyol resins and acrylic resin emulsions for coatings google.comjustia.comgoogle.com. In these applications, the hydroxyl groups of the diol can react with other monomers, such as dicarboxylic acids or isocyanates, to form the repeating units of a polymer chain. The incorporation of the phenoxy group into the polymer backbone can influence the final properties of the material, potentially enhancing its thermal stability, chemical resistance, or refractive index.

Synthesis of Phosphazene Derivatives

The synthesis of novel phosphazene derivatives through the nucleophilic substitution of hexachlorocyclotriphosphazene (N₃P₃Cl₆) with bifunctional reagents has been a subject of extensive research. This approach allows for the introduction of diverse functionalities onto the phosphazene ring, leading to materials with tailored properties for advanced applications. One such area of interest is the reaction with substituted diols to form spirocyclic phosphazene derivatives, which can impart unique conformational constraints and properties to the final molecule.

While direct experimental data on the reaction of hexachlorocyclotriphosphazene with 1,3-Propanediol, 2-phenoxy- is not extensively documented in publicly available literature, the synthesis can be predicted based on well-established reaction mechanisms of similar systems. The reaction of N₃P₃Cl₆ with various diols, including substituted 1,3-propanediols, typically proceeds via a nucleophilic substitution pathway to yield spirocyclic phosphazenes.

The proposed synthesis would involve the reaction of hexachlorocyclotriphosphazene with 1,3-Propanediol, 2-phenoxy- in the presence of a suitable base, such as triethylamine or potassium carbonate, to neutralize the hydrogen chloride byproduct. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or dioxane. The diol is expected to replace two chlorine atoms on the same phosphorus atom, leading to the formation of a spirocyclic structure. The general reaction scheme is depicted below:

N₃P₃Cl₆ + 3 HO-CH₂-CH(OPh)-CH₂-OH → N₃P₃[O-CH₂-CH(OPh)-CH₂-O]₃ + 6 HCl